molecular formula C21H25N5O4 B1265149 [2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone

[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone

Cat. No. B1265149
M. Wt: 411.5 g/mol
InChI Key: FXRABYUGBARJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone is a member of triazoles.

Scientific Research Applications

Biological Activities and Synthesis

1,2,4-triazoles, a core motif found in the compound , are recognized for their significant biological activities. These activities are attributed to their hydrogen bonding, solubility, dipole character, and rigidity. Research has shown that 1,2,4-triazoles play a crucial role in various clinical drugs, including those for migraine, viral infections, cancer, anxiety, convulsions, and insomnia, among others. For instance, a study conducted by (Prasad et al., 2021) focused on the synthesis of N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings, highlighting the broad range of potential applications of these compounds.

Antimicrobial and Antibacterial Screening

Research into derivatives of triazoles has also revealed their potential in antimicrobial and antibacterial applications. For instance, a study by (Landage et al., 2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives, which were then screened for antibacterial activities. Similarly, (Nagaraj et al., 2018) synthesized triazole analogues of piperazine with notable antibacterial activity against human pathogenic bacteria.

Anticancer and Antitumor Properties

Triazole derivatives have been studied for their potential anticancer and antitumor properties. For example, (Katariya et al., 2021) investigated 1,3-oxazole clubbed pyridyl-pyrazolines for anticancer and antimicrobial properties, showcasing the diverse therapeutic potential of these compounds. Another study by (Zhi-qian, 2015) synthesized novel quinazoline derivatives with promising antitumor activities.

Docking and Molecular Studies

Molecular docking and comparative molecular field analysis (CoMFA) are vital tools in the study of triazole derivatives. (Joshi et al., 2014) conducted docking experiments to understand the binding and biological activity of phenoxy triazole derivatives. These studies are crucial for optimizing lead molecules and understanding their interaction with biological targets.

properties

Product Name

[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

[2-(2-methoxyethyl)piperidin-1-yl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C21H25N5O4/c1-28-11-9-16-4-2-3-10-25(16)21(27)20-12-19(30-24-20)13-29-18-7-5-17(6-8-18)26-15-22-14-23-26/h5-8,12,14-16H,2-4,9-11,13H2,1H3

InChI Key

FXRABYUGBARJNR-UHFFFAOYSA-N

Canonical SMILES

COCCC1CCCCN1C(=O)C2=NOC(=C2)COC3=CC=C(C=C3)N4C=NC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone
Reactant of Route 2
Reactant of Route 2
[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone
Reactant of Route 3
[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone
Reactant of Route 4
[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone
Reactant of Route 5
Reactant of Route 5
[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone
Reactant of Route 6
Reactant of Route 6
[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone

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